molecular formula C10H8FNO B3373933 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile CAS No. 1016770-89-0

3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile

Cat. No. B3373933
CAS RN: 1016770-89-0
M. Wt: 177.17 g/mol
InChI Key: FGZGIINFPPEXEQ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile, also known as FMOPN, is an organic compound belonging to the class of nitriles. It is a colorless solid that is soluble in water, ethanol, and ether. FMOPN has a wide range of applications in scientific research, including in the synthesis of various compounds, as a reagent for various reactions, and as a catalyst for various processes.

Scientific Research Applications

Synthesis Methods

  • The synthesis of related fluorinated compounds involves complex reactions that offer a route to key intermediates for manufacturing materials like flurbiprofen. Innovations in synthesis emphasize practical, scalable methods and highlight the importance of specific functional groups in facilitating these reactions (Qiu et al., 2009).

Material Properties and Applications

  • Fluorinated compounds are known for their unique physicochemical properties. For instance, fluorinated porphyrinoids exhibit increased photo and oxidative stability, making them valuable for applications in sensors, photonic devices, biomedical imaging, and catalysis due to their robustness towards oxidative damage (Aggarwal et al., 2021).
  • The introduction of fluoro groups into liquid crystal materials can significantly alter their melting points, mesophase morphology, and transition temperatures, impacting their utility in display technologies (Hird, 2007).
  • NEXAFS (Near-edge X-ray Absorption Fine Structure) spectroscopy has been applied to study the electronic and structural properties of transition metal compounds, including fluorinated derivatives. This research elucidates the materials' physicochemical characteristics, paving the way for their application in catalysis, environmental science, and materials science (Chen, 1998).

Environmental and Sustainable Applications

  • Some fluorinated compounds have been identified as potential methane mitigants, offering a pathway to reduce greenhouse gas emissions from ruminants and contribute to more sustainable farming practices (Marco-Contelles, 2023).

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZGIINFPPEXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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